Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate
Overview
Description
Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate is an organic compound with the molecular formula C14H13NO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methylbenzoyl group and an amino group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10).
Introduction of the Methylbenzoyl Group: The methylbenzoyl group can be introduced via Friedel-Crafts acylation, where the thiophene ring reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylbenzoate: A related compound with a similar structure but lacking the thiophene ring.
Methyl 4-amino-3-methylbenzoate: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of both the thiophene ring and the methylbenzoyl group, which confer distinct chemical and biological properties. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(4-methylbenzoyl)amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-3-5-10(6-4-9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUKRIGBSDYHFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202508 | |
Record name | Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665714 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478080-01-2 | |
Record name | Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478080-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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